Heroin hydrochloride monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

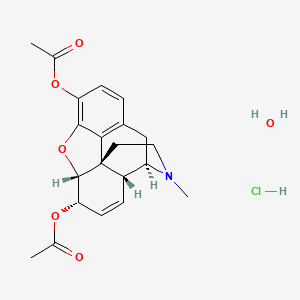

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[(4R,4aR,7S,7aR,12bS)-9-acetyloxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5.ClH.H2O/c1-11(23)25-16-6-4-13-10-15-14-5-7-17(26-12(2)24)20-21(14,8-9-22(15)3)18(13)19(16)27-20;;/h4-7,14-15,17,20H,8-10H2,1-3H3;1H;1H2/t14-,15+,17-,20-,21-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHOCRVNZZBATK-NRXBBNKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)C)CCN3C.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC(=O)C)CCN3C.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735793 | |

| Record name | Diacetylmorphine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5893-91-4 | |

| Record name | Heroin hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005893914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetylmorphine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heroin hydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAMORPHINE HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03NIQ3Y7W2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical and Foundational Chemical Context of Diacetylmorphine Hydrochloride Monohydrate

Genesis of Diacetylmorphine: Early Chemical Synthesis and Characterization

The synthesis of diacetylmorphine, the compound that would later be known as heroin, marked a significant moment in the history of medicinal chemistry. This section details the initial discovery and subsequent commercialization of this potent opioid.

C.R. Alder Wright's Initial Acetylation of Morphine (1874)

In 1874, Charles Romley Alder Wright, a British chemist working at St. Mary's Hospital in London, was the first to synthesize diacetylmorphine. wikipedia.orgdrugtimeline.ca In his quest for a non-addictive alternative to morphine, Wright experimented with combining morphine with various acids. harvard.edu He achieved the synthesis of diacetylmorphine by boiling anhydrous morphine alkaloid with acetic anhydride (B1165640) for several hours. drugtimeline.cafibonaccimd.com The resulting compound was a more potent, acetylated form of morphine. hekint.org Wright's initial experiments on dogs showed that the new compound induced "great prostration, fear, and sleepiness." drugtimeline.ca Despite its potency, there was little initial interest in the compound, and Wright ceased further investigation. hekint.org

Felix Hoffmann and Bayer's Commercial Synthesis (1897-1898)

Over two decades later, in 1897, the synthesis of diacetylmorphine was revisited, this time with significant commercial implications. Felix Hoffmann, a chemist at the German pharmaceutical company Bayer, independently re-synthesized diacetylmorphine. sciencehistory.orgwikipedia.org Working under the direction of Heinrich Dreser, the head of Bayer's pharmaceutical research, Hoffmann was tasked with creating a less addictive version of morphine and a more effective cough suppressant. fibonaccimd.compharmacytimes.com Hoffmann successfully produced a stable and pure form of acetylsalicylic acid, which Bayer would later market as Aspirin, just weeks before synthesizing diacetylmorphine. fibonaccimd.comsciencehistory.org

Hoffmann's synthesis involved the acetylation of morphine, a process that adds an acetyl group to the molecule. sciencehistory.org This modification aimed to produce codeine but instead yielded diacetylmorphine. sciencehistory.orgpharmacytimes.com Recognizing its potential, Bayer began commercially producing and marketing the new compound under the trade name "Heroin" in 1898. hekint.orgencyclopedia.com The name was reportedly derived from the German word "heroisch" (heroic) due to the powerful feeling it induced in early testers. fibonaccimd.com Bayer aggressively marketed heroin as a non-addictive morphine substitute and a remedy for coughs, even for children. fibonaccimd.com

Nomenclature and Chemical Classification within Morphinan (B1239233) Opioids

Diacetylmorphine hydrochloride monohydrate is known by several names, including diamorphine and heroin. wikipedia.orgnih.gov It belongs to the morphinan class of opioids, which are structurally related to morphine, the primary active alkaloid in opium. wikipedia.orgrsc.org

The systematic IUPAC name for diacetylmorphine is [(4R,4aR,7S,7aR,12bS)-9-acetyloxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate. nih.gov The hydrochloride monohydrate form indicates that it is a salt of diacetylmorphine with hydrochloric acid and contains one molecule of water. lgcstandards.comdrugfuture.com

Chemically, diacetylmorphine is a semi-synthetic opioid, meaning it is synthesized from a naturally occurring substance, in this case, morphine. rsc.org The acetylation of morphine increases its lipid solubility, allowing it to cross the blood-brain barrier more rapidly than morphine itself. rsc.org Once in the brain, it is quickly metabolized back into morphine, which then binds to opioid receptors, producing its characteristic effects. cancer.gov

Table 1: Chemical Properties of Diacetylmorphine Hydrochloride Monohydrate

| Property | Value |

| Molecular Formula | C₂₁H₂₃NO₅·HCl·H₂O |

| Molecular Weight | 423.89 g/mol |

| Melting Point | 243-244 °C |

| Solubility in Water | Soluble in 2 parts water |

| Solubility in Alcohol | Soluble in 11 parts alcohol |

| InChI | InChI=1S/C21H23NO5.ClH.H2O/c1-11(23)25-16-6-4-13-10-15-14-5-7-17(26-12(2)24)20-21(14,8-9-22(15)3)18(13)19(16)27-20;;/h4-7,14-15,17,20H,8-10H2,1-3H3;1H;1H2/t14-,15+,17-,20-,21-;;/m0../s1 |

| Canonical SMILES | CC(=O)OC1C=CC2C3C1OC4C(C=C(C=C4)OC(=O)C)C2(C[N+]3(C)C)O.Cl |

Source: lgcstandards.comdrugfuture.com

Table 2: Chemical Synonyms for Diacetylmorphine Hydrochloride Monohydrate

| Synonym |

| Heroin hydrochloride monohydrate |

| Diamorphine hydrochloride monohydrate |

| Diacetylmorphine HCl monohydrate |

| (-)-Heroin hydrochloride monohydrate |

| Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-methyl-, diacetate (ester), hydrochloride, monohydrate |

Source: nih.govcaymanchem.com

Advanced Structural Elucidation of Diacetylmorphine Hydrochloride Monohydrate

Solid-State Structural Characterization

The solid-state structure of diacetylmorphine hydrochloride monohydrate has been primarily elucidated through X-ray crystallography and Nuclear Quadrupole Resonance (NQR) spectroscopy. worktribe.compsu.edu These techniques offer complementary insights into the molecular arrangement, conformation, and electronic environment of the constituent atoms within the crystal lattice.

X-ray Crystallography Studies: Unit Cell Dimensions and Space Group Analysis

X-ray crystallography at 120 K has revealed the unusual and complex crystal structure of diacetylmorphine hydrochloride monohydrate. worktribe.com The analysis indicates that the compound crystallizes in a tetragonal system. The unit cell dimensions have been determined as:

| Parameter | Value (Å) |

| a | 7.5335(2) |

| b | 7.5335(2) |

| c | 71.976(4) |

Data sourced from Balchin et al. worktribe.com

The X-ray data at this temperature could be refined in two possible space groups, P4(1) or the higher symmetry P4(1)2(1)2, with the latter being considered more likely. worktribe.com The unit cell contains eight molecules of diacetylmorphine hydrochloride monohydrate. worktribe.com

A remarkable feature of the crystal structure is the arrangement of the molecules into a four-fold helix with a pitch of 72.0 Å, where the helical axis is parallel to the c-axis of the unit cell. worktribe.com A full turn of the helix is completed by eight molecules. worktribe.com

Conformational analysis of the diacetylmorphine molecule within the crystal structure shows that the nitrogen-containing ring system adopts a chair conformation. worktribe.com This is a common and stable conformation for such six-membered rings.

The crystal packing is further stabilized by a network of hydrogen bonds. In the P4(1) space group, the protonated nitrogen atom (N-H) of the heroin molecule forms a hydrogen bond with a chloride ion (Cl⁻). worktribe.com The N-H···Cl distances have been measured to be 3.056(15) Å and 3.095(14) Å. worktribe.com Each chloride ion, in turn, is hydrogen-bonded to two water molecules, creating a comprehensive hydrogen-bonding network that links the components of the crystal lattice. worktribe.com

Nuclear Quadrupole Resonance (NQR) Spectroscopy: ¹⁴N and ³⁵Cl Analysis

Nuclear Quadrupole Resonance (NQR) spectroscopy is a sensitive technique for probing the local electronic environment of quadrupolar nuclei, such as ¹⁴N and ³⁵Cl, and has been employed to further refine the understanding of the solid-state structure of diacetylmorphine hydrochloride monohydrate. worktribe.compsu.edu

NQR studies have successfully detected signals for both ¹⁴N and ³⁵Cl nuclei. worktribe.compsu.edu At a temperature of 4.2 K, double resonance by level crossing experiments yielded ¹⁴N doublets. From these, a mean quadrupole coupling constant of 1.333 MHz and an asymmetry parameter of 0.158 were predicted. worktribe.compsu.edu A doublet ³⁵Cl signal was also observed at 1.965 MHz at this temperature. worktribe.compsu.edu At room temperature, cross-relaxation spectra revealed a broad ³⁵Cl/³⁷Cl resonance around 1.95 MHz, from which an average quadrupole coupling constant of 3.817 MHz and an asymmetry parameter of 0.4 for the two independent chloride ions were predicted. worktribe.com

| Nucleus | Temperature | Quadrupole Coupling Constant (MHz) | Asymmetry Parameter (η) |

| ¹⁴N | 4.2 K | 1.333 (mean) | 0.158 |

| ³⁵Cl | Room Temp. | 3.817 (average) | 0.4 |

Data sourced from Balchin et al. worktribe.compsu.edu

Solution-State Conformational Analysis

The conformation of diacetylmorphine in solution is not static. The molecule possesses flexibility, primarily due to the rotation of the two acetyl groups at positions C3 and C6 and the orientation of the N-methyl group. This flexibility gives rise to a mixture of stable conformers in equilibrium. Identifying these conformers and their relative populations is key to understanding the molecule's behavior in a solution environment.

Chiroptical Spectroscopy (Electronic Circular Dichroism, Vibrational Circular Dichroism) for Three-Dimensional Structure Elucidation in Solution

Chiroptical spectroscopy techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are exceptionally sensitive to the three-dimensional arrangement of atoms. nih.gov Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are two such methods that provide detailed information about molecular conformation in solution.

A study investigating the structure of diacetylmorphine in a chloroform (B151607) solution utilized both ECD and VCD to probe its conformational landscape. nih.gov The experimental ECD and VCD spectra represent the population-weighted average of the spectra of all individual conformers present in the solution. By comparing these experimental spectra with theoretically calculated spectra for various possible conformers, the most likely structures present in the solution can be identified. nih.gov

The analysis of diacetylmorphine in chloroform revealed the presence of four stable conformers. nih.gov The excellent agreement between the experimental and the simulated spectra allowed for a detailed description of these structures and a thorough interpretation of the spectral features. nih.gov This combined approach of chiroptical spectroscopy and theoretical calculations proved to be a highly sensitive tool for analyzing the 3D structure of diacetylmorphine in solution, offering insights that are not accessible through conventional spectroscopic methods like UV-Vis or IR alone. nih.gov

Density Functional Theory (DFT) Calculations for Conformational Analysis and Spectral Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become an indispensable tool in conformational analysis and the prediction of spectroscopic properties for complex molecules.

For diacetylmorphine, a thorough conformational search is performed using DFT to locate all possible stable conformers (minima on the potential energy surface). nih.gov This process involves systematically rotating the flexible parts of the molecule, specifically the C3- and C6-acetyl groups. A theoretical study of diacetylmorphine in the gas phase and in aqueous solution identified a significant number of conformers resulting from these rotations. researchgate.net

Once the geometries of the stable conformers are optimized using DFT, their relative energies can be calculated to determine their thermodynamic stability. The Boltzmann population of each conformer at a given temperature can then be estimated based on these energy differences.

The power of DFT extends to the prediction of various spectra. By calculating the theoretical ECD and VCD spectra for each stable conformer, a population-weighted average spectrum can be generated. nih.gov This simulated spectrum is then compared with the experimental one. A close match between the simulated and experimental spectra validates the predicted conformational model, providing a detailed picture of the molecule's three-dimensional structure and conformer distribution in solution. nih.gov For instance, DFT calculations were crucial in identifying the four stable conformers of heroin in chloroform and in achieving excellent agreement between the simulated and measured UV, IR, ECD, and VCD spectra. nih.gov

Below are tables summarizing the findings from a theoretical conformational study of diacetylmorphine.

Table 1: Relative Energies and Populations of Diacetylmorphine Conformers in Gas Phase

| Conformer | Relative Gibbs Free Energy (kJ/mol) | Boltzmann Population (%) |

| TSTS | 0.0 | 93.3 |

| GSGS | 21.1 | 2.4 |

| TATS | 36.7 | <0.1 |

| TAGS | 50.7 | <0.1 |

| TAGS | 57.0 | <0.1 |

| TAGA | 83.1 | <0.1 |

| TAGA | 90.6 | <0.1 |

| Data sourced from a theoretical study on diacetylmorphine conformers. researchgate.net The conformer notation describes the orientation of the two acetyl groups. |

Table 2: Relative Energies and Populations of Diacetylmorphine Conformers in Aqueous Solution

| Conformer | Relative Gibbs Free Energy (kJ/mol) | Boltzmann Population (%) |

| TSTS | 0.0 | 76.0 |

| GSGS | 3.5 | 18.0 |

| TATS | 13.9 | 0.4 |

| GATS | 14.8 | 0.3 |

| GAGS | 15.0 | 0.3 |

| TSTS | 16.9 | 0.2 |

| GSTS | 17.5 | 0.2 |

| Data sourced from a theoretical study on diacetylmorphine conformers in an aqueous environment simulated using a continuum model. researchgate.net |

These tables illustrate how the relative stability and, consequently, the population of conformers can change depending on the environment (gas phase vs. aqueous solution). Such detailed conformational analysis, made possible by DFT calculations, is fundamental for understanding the structure-activity relationships of diacetylmorphine.

Chemical Synthesis and Derivatization Strategies

Acetylation of Morphine: Core Synthetic Pathway

The fundamental chemical transformation in the production of heroin is the acetylation of morphine. europa.eu This reaction targets the two hydroxyl groups on the morphine molecule, converting them into acetyl esters.

Use of Acetic Anhydride (B1165640) as Acetylating Agent

The most common and effective acetylating agent for the synthesis of heroin is acetic anhydride. unodc.orgresearchgate.net The process involves heating morphine in the presence of a slight excess of acetic anhydride. unodc.org This reaction leads to the diacetylation of morphine, yielding diacetylmorphine (heroin base). unodc.orgwikipedia.org The reaction is typically carried out until the morphine base is fully dissolved. unodc.org While acetic anhydride is the traditional reagent, other methods have been explored, such as the use of a mixture of trifluoroacetic anhydride (TFAA) and acetic acid, which can produce clean heroin with good yields at room temperature. researchgate.netnih.gov However, this alternative method may result in a lower percentage of heroin and higher quantities of monoacetylated byproducts compared to the acetic anhydride route. researchgate.net

Hydrochloride Salt Formation and Recrystallization Methodologies

To produce the water-soluble salt form, heroin base is converted to heroin hydrochloride. europa.euresearchgate.net This is a critical step to facilitate certain routes of administration. researchgate.net The transformation is achieved by treating the heroin base with hydrochloric acid. researchgate.net Following the salt formation, recrystallization is employed to purify the product. One documented method involves dissolving the heroin hydrochloride in a minimal amount of a suitable solvent, such as a mixture of isopropanol (B130326) and methanol (B129727), and then adding a non-solvent, like hexane, to induce crystallization. nih.govresearchgate.net This process, known as drowning-out crystallization, effectively removes impurities, resulting in a higher purity of heroin hydrochloride. nih.govresearchgate.net The final product is often a white, crystalline powder. europa.eu

Analog Synthesis and Chemical Modifications (e.g., Hapten Development)

The synthesis of heroin analogs and chemical modifications of the morphine scaffold are crucial for the development of immunotherapies, such as vaccines, to combat opioid use disorders. nih.gov These synthetic analogs, known as haptens, are designed to mimic the structure of heroin or its metabolites and are then conjugated to a carrier protein to elicit an immune response. nih.gov

The design of these haptens is a critical area of research, as subtle structural differences and the position of the linker used to attach the hapten to the carrier protein can significantly impact the selectivity and efficacy of the induced antibodies. nih.gov For instance, researchers have synthesized various opiate surrogates with linker attachments at different positions, such as C14, to investigate their immunological effects. nih.gov Other strategies have involved creating stable heroin analogs that can induce antibodies capable of binding to heroin and its active metabolites, 6-acetylmorphine (B159328) (6-AM) and morphine. nih.govacs.org These synthetic efforts are essential for developing effective vaccines that can sequester the drug in the bloodstream, preventing it from reaching the brain. nih.gov

Isolation and Purification Methodologies in Chemical Synthesis

The isolation and purification of heroin hydrochloride are critical steps to ensure the quality and purity of the final product. Following the initial synthesis, the crude product contains various impurities, including unreacted morphine, monoacetylated derivatives (such as 3-monoacetylmorphine and 6-monoacetylmorphine), and other opium alkaloids like acetylcodeine. unodc.orgresearchgate.net

Several techniques are employed for purification. In some processes, a preliminary purification step is carried out on the heroin base before its conversion to the hydrochloride salt. unodc.org This can involve the use of charcoal to remove colored impurities. unodc.org After the formation of heroin hydrochloride, further purification is often necessary.

Modern laboratory techniques for purification include preparative high-performance liquid chromatography (HPLC). nih.govresearchgate.net This method allows for the effective separation of heroin hydrochloride from its related impurities. nih.govresearchgate.netnih.gov A study demonstrated the use of a SIL preparative column with a mobile phase consisting of hexane-isopropanol-methanol to isolate and purify heroin hydrochloride from street samples. nih.govresearchgate.net Following chromatographic separation, drowning-out crystallization can be used to obtain a highly pure product. nih.govresearchgate.net The purity of the final product is typically assessed using analytical techniques such as analytical HPLC, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net

Chemical Degradation Pathways and Stability

Hydrolysis of Diacetylmorphine and its Acetyl Metabolites

Hydrolysis is a major degradation pathway for diacetylmorphine, involving the cleavage of its ester groups. This process can occur both chemically and enzymatically. aafs.orgpharmaceutical-journal.com

In the human body, heroin is rapidly metabolized through hydrolysis catalyzed by esterase enzymes present in blood and various tissues. nih.govnih.gov This enzymatic process occurs in two main steps:

Deacetylation to 6-Monoacetylmorphine (6-MAM): Heroin is first deacetylated at the 3-position to form 6-monoacetylmorphine (6-MAM). researchgate.netresearchgate.net This reaction is rapid, with a half-life of approximately five minutes in plasma. nih.gov Butyrylcholinesterase in the plasma is a key enzyme in this initial conversion. researchgate.net

Hydrolysis to Morphine: 6-MAM is then further hydrolyzed to morphine. nih.gov This second step is catalyzed by liver carboxylesterase-2 and proceeds at a slower rate than the initial conversion of heroin to 6-MAM. nih.gov

The presence of 6-MAM is a specific marker for heroin use, as it is a unique metabolite. nih.gov However, its detection window is short due to its rapid subsequent hydrolysis to morphine. nih.gov

In vitro studies using human liver homogenates have demonstrated the conversion of 6-acetylmorphine (B159328) to morphine, a reaction that can be inhibited by certain carboxylesterase inhibitors. nih.gov This highlights the crucial role of these enzymes in the metabolic degradation pathway.

Table 1: Enzymatic Hydrolysis of Diacetylmorphine

| Step | Reactant | Product | Primary Enzymes Involved |

|---|---|---|---|

| 1 | Diacetylmorphine (Heroin) | 6-Monoacetylmorphine (6-MAM) | Plasma Butyrylcholinesterase, Carboxylesterases nih.govresearchgate.net |

| 2 | 6-Monoacetylmorphine (6-MAM) | Morphine | Liver Carboxylesterase-2 nih.gov |

The stability of heroin in aqueous solutions is significantly affected by the presence of water, pH (acidity), and temperature. nih.gov

Water: The presence of water is essential for hydrolysis to occur. Studies have shown that the degradation of heroin is proportional to the amount of water present, particularly at initial small amounts. aafs.org Humidity and packaging can influence the water content and thus the degradation of heroin samples. aafs.org

Acidity (pH): The rate of hydrolysis is pH-dependent. nih.gov Heroin is more stable in acidic conditions. Low pH helps to minimize degradation. nih.gov

Temperature: Higher temperatures accelerate the rate of hydrolysis. nih.govresearchgate.net Conversely, storing samples at low temperatures, such as freezing, helps to preserve the integrity of heroin by slowing down the degradation process. nih.gov Degradation of heroin occurs more slowly at 4°C compared to 19°C. researchgate.net

To ensure the stability of heroin in biological samples for analysis, it is common practice to use an esterase inhibitor like sodium fluoride (B91410) (NaF), maintain a low pH, and keep the samples at a low temperature. nih.gov Storing extracted samples as dry pellets at -80°C has been found to provide optimal stability for at least one week. nih.gov

Pyrolysis and Volatilization Degradation Products from Heating

When heroin is heated, as in the practice of "chasing the dragon," it undergoes pyrolysis, leading to the formation of numerous degradation products. oup.comnih.gov This thermal degradation is extensive, especially at temperatures between 250°C and 400°C. nih.govnih.gov

The major components identified in the pyrolysate of heated heroin hydrochloride include:

6-acetylmorphine

N,6-diacetylnormorphine

N-acetylnorheroin nih.gov

Minor products have also been identified, such as 3,4-diacetoxyphenanthrene, which suggests degradation of the piperidino moiety of the molecule. nih.gov The principal chemical reactions involved in pyrolysis are desacetylation, transacetylation, N-demethylation, O-methylation, ring cleavage, and oxidation. nih.gov

The addition of caffeine (B1668208) to diacetylmorphine base has been shown to lower the melting temperature and increase the volatilization rate of the mixture. researchgate.net This practice can increase the recovery of diacetylmorphine and reduce its degradation upon heating. oup.com

Table 2: Major Pyrolysis Products of Heroin

| Product | Chemical Name |

|---|---|

| 6-acetylmorphine | 6-O-monoacetylmorphine |

| N,6-diacetylnormorphine | N,6-diacetylnormorphine |

| N-acetylnorheroin | N-acetylnorheroin |

| 3,4-diacetoxyphenanthrene | 3,4-diacetoxyphenanthrene |

Oxidative Degradation and Other Chemical Decomposition Mechanisms

Oxidative degradation is another pathway for the chemical decomposition of drug molecules, often initiated by factors like light, heat, or trace metals. pharmaceutical-journal.com While hydrolysis is a more common degradation pathway for many drugs, oxidation can still play a role. pharmaceutical-journal.com This process, sometimes referred to as autooxidation, involves molecular oxygen and can be complex. rsc.org

For morphine, a degradation product of heroin, oxidation is a known degradation pathway in aqueous solutions. oup.com The specific oxidative degradation pathways for heroin hydrochloride monohydrate itself are less detailed in the provided literature compared to hydrolysis and pyrolysis. However, oxidation is listed as one of the principal chemical reactions occurring during pyrolysis. nih.gov

Other general chemical decomposition mechanisms can be influenced by the presence of functional groups susceptible to reaction. pharmaceutical-journal.com For instance, the ester groups in heroin are the primary sites for its hydrolytic breakdown. pharmaceutical-journal.com

Advanced Analytical Methodologies for Chemical Profiling

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of heroin analysis, enabling the physical separation of components within a complex mixture. The choice of technique depends on the specific analytical goal, from identifying trace manufacturing by-products to quantifying major constituents.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the impurity profiling of illicit heroin samples. nih.govgavinpublishers.com This technique offers high-resolution separation and definitive identification of volatile and semi-volatile compounds, which are characteristic of the manufacturing process and geographical origin. nih.gov The illicit production of heroin results in trace-level acidic and neutral impurities that provide valuable intelligence. nih.gov

The process often involves a liquid-liquid extraction to isolate these trace impurities from the bulk sample. nih.gov To enhance the volatility and thermal stability of certain compounds, particularly those with polar functional groups like morphine, derivatization is a common step. nih.govunodc.org A frequently used agent is N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). nih.govunodc.org Following derivatization, the sample is introduced into the GC system, often using a programmed temperature vaporizing (PTV) injector, which allows for precise control over the introduction of the sample onto the chromatographic column. nih.gov

GC-MS analysis can identify a signature profile of impurities that helps classify heroin based on its origin (e.g., South America, Mexico, Southwest Asia, and Southeast Asia). nih.gov The presence and relative amounts of specific alkaloids and processing chemicals serve as chemical fingerprints. nih.govresearchgate.net For instance, the detection of papaverine (B1678415) and noscapine (B1679977) metabolites can serve as reliable markers for illicit heroin use. nih.gov The analysis of these impurity profiles is a cornerstone of programs like the Drug Enforcement Administration's (DEA) Heroin Signature Program (HSP), which aims to track trafficking routes and sources. researchgate.net

Table 1: Common Impurities and Adulterants in Heroin Samples Identified by GC-MS

This table is interactive. You can sort and filter the data.

| Compound | Type | Significance | Reference |

|---|---|---|---|

| O⁶-monoacetylmorphine (O⁶-MAM) | Manufacturing By-product | Key intermediate/hydrolysis product. | gavinpublishers.com |

| O³-monoacetylmorphine (O³-MAM) | Manufacturing By-product/Impurity | Indicates incomplete acetylation. unodc.org | researchgate.net |

| Morphine | Precursor | Unreacted starting material. gavinpublishers.com | researchgate.netnih.gov |

| Codeine | Natural Opium Alkaloid | Naturally present in opium. | gavinpublishers.comnih.gov |

| Acetylcodeine | Manufacturing By-product | Formed from acetylation of codeine. | gavinpublishers.comresearchgate.net |

| Noscapine | Natural Opium Alkaloid | Marker for geographical origin. researchgate.net | gavinpublishers.comnih.gov |

| Papaverine | Natural Opium Alkaloid | Marker for geographical origin. researchgate.net | gavinpublishers.comnih.gov |

| Caffeine (B1668208) | Adulterant | Common cutting agent, particularly in Southwest Asian heroin. gavinpublishers.com | gavinpublishers.comresearchgate.net |

| Procaine | Adulterant | Local anesthetic used as a cutting agent. | unodc.org |

| Paracetamol (Acetaminophen) | Adulterant | Common analgesic used as a cutting agent. | unodc.orgresearchgate.net |

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are premier techniques for the quantitative analysis of heroin hydrochloride monohydrate and its primary components. nih.gov Unlike GC, HPLC is particularly well-suited for analyzing non-volatile and thermally labile compounds without the need for derivatization, making it a robust method for routine analysis. unodc.org

A typical HPLC setup for heroin analysis employs a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. nih.govnih.gov The separation is achieved using a mobile phase, which is often a gradient mixture of an acidic buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724). nih.govrsc.org Detection is commonly performed using a photodiode array (PDA) detector, which provides spectral information across a range of UV wavelengths, or an amperometric detector for enhanced sensitivity. nih.govrsc.org

UHPLC improves upon conventional HPLC by using columns with smaller particle sizes (typically under 2 µm), which allows for much faster analysis times and higher resolution. researchgate.netnih.gov A complete separation of heroin and its major related alkaloids—such as O⁶-monoacetylmorphine, O³-monoacetylmorphine, morphine, codeine, acetylcodeine, noscapine, and papaverine—can be achieved in under 20 minutes. nih.gov This rapid and precise methodology is capable of detecting impurities at levels as low as 0.02% relative to heroin, making it highly suitable for detailed chemical profiling. researchgate.netnih.gov In cases where common adulterants interfere with the target analytes, alternative columns like a CSH Fluoro-Phenyl can be used to achieve the necessary separation. nih.gov

Table 2: Example UHPLC Method Parameters for Heroin Component Analysis

This table is interactive. You can sort and filter the data.

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 mm x 150 mm) | Provides high-resolution separation of opiate alkaloids. | nih.gov |

| Mobile Phase A | Phosphate Buffer (pH 1.6) | Controls ionization and improves peak shape. | nih.gov |

| Mobile Phase B | Acetonitrile | Organic modifier for gradient elution. | nih.gov |

| Gradient | Timed gradient from A to B | Allows for separation of compounds with varying polarities. | nih.gov |

| Flow Rate | 0.6 mL/min | Optimized for small particle size columns. | sigmaaldrich.com |

| Column Temp. | 35 °C | Ensures reproducible retention times. | sigmaaldrich.com |

| Detector | Photodiode Array (PDA) | Allows for quantification and peak purity assessment. | nih.gov |

| Analysis Time | < 20 minutes | Enables high-throughput sample analysis. | nih.gov |

For the most complex mixtures, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides unparalleled specificity and sensitivity. nih.gov This technique is particularly valuable when analyzing samples with numerous adulterants or when quantifying trace levels of metabolites in biological matrices. nih.govnih.gov The initial separation is performed by an LC system, after which the eluent is directed into a mass spectrometer. wiley.com

The mass spectrometer serves as a highly specific detector. In a tandem MS/MS setup, such as a triple quadrupole, a specific ion (the precursor ion) corresponding to the compound of interest is selected, fragmented, and then one or more specific fragment ions (product ions) are detected. nih.govwiley.com This process, known as Multiple Reaction Monitoring (MRM), is extremely selective and significantly reduces background noise, allowing for accurate quantification even in highly complex samples. nih.govwiley.com

LC-MS/MS methods have been developed for the simultaneous quantitative analysis of heroin and its key metabolites, including 6-acetylmorphine (B159328), morphine, morphine-3-glucuronide, and morphine-6-glucuronide. nih.gov The technique's high sensitivity allows for the use of very small sample volumes and achieves low limits of quantification (LOQ), in the range of 0.0007 to 0.02 mg/L in blood. nih.gov Given its robustness and specificity, LC-MS/MS is considered a gold-standard technique for drug checking services and forensic analysis, capable of identifying and quantifying a wide array of illicit drugs and cutting agents in a single run. nih.gov

Spectroscopic Techniques for Characterization

Spectroscopic methods probe the interaction of electromagnetic radiation with the this compound molecule, providing information about its structure, bonding, and chemical environment. These techniques are often rapid, non-destructive, and can be used for bulk sample characterization.

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state radio-frequency (RF) technique that can selectively detect and identify specific crystalline compounds, including this compound. worktribe.comresearchgate.netdu.ac.in The method is based on the interaction between the electric quadrupole moment of certain atomic nuclei and the local electric field gradient (EFG) at the nucleus site. du.ac.inresearchgate.net It does not require a strong external magnet like NMR, simplifying the instrumentation. du.ac.in

This compound contains quadrupolar nuclei, specifically Nitrogen-14 (¹⁴N) and Chlorine-35 (³⁵Cl), which have a non-spherical distribution of electric charge. worktribe.commdpi.com The unique crystalline structure of the monohydrate form creates a specific EFG at these nuclei, resulting in a distinctive and predictable set of NQR transition frequencies. worktribe.com This makes NQR highly specific; it can distinguish not only between different chemical compounds but also between different polymorphic (crystalline) forms of the same compound. researchgate.net

Research has identified the characteristic NQR frequencies for this compound. At 4.2 K, ¹⁴N doublets are observed near 0.965 and 1.035 MHz. worktribe.com A ³⁵Cl signal is observed near 1.965 MHz. worktribe.com The presence of these specific signals provides a unique fingerprint for the solid-state structure of this compound, allowing for its unambiguous and selective detection even in seized illicit samples. worktribe.com

Table 3: NQR Frequencies for this compound at 4.2 K

This table is interactive. You can sort and filter the data.

| Nucleus | Frequency (MHz) | Quadrupole Coupling Constant (MHz) | Asymmetry Parameter (η) | Reference |

|---|---|---|---|---|

| Nitrogen-14 (¹⁴N) | ~0.965, ~1.035 | 1.333 (mean) | 0.158 | worktribe.com |

| Chlorine-35 (³⁵Cl) | 1.965 | 3.817 (average at room temp) | 0.4 (at room temp) | worktribe.com |

Infrared (IR) spectroscopy, particularly when used in the Attenuated Total Reflectance (ATR) mode and combined with multivariate calibration, offers a rapid, simple, and non-destructive method for the full chemical characterization of heroin samples. researchgate.netnih.gov ATR-FTIR allows for the analysis of solid powders directly with minimal to no sample preparation. researchgate.net The resulting IR spectrum provides a chemical fingerprint based on the vibrational frequencies of the molecule's chemical bonds.

While a simple visual inspection of the IR spectrum can be complex for mixtures, the application of multivariate calibration techniques, such as Partial Least Squares (PLS) regression, unlocks its full quantitative and qualitative potential. researchgate.netnih.gov This approach uses sophisticated statistical modeling to correlate variations in the IR spectra of a set of samples with the known concentrations of their components, as determined by a reference method like GC-MS or LC-MS. mdpi.com

This combined method has proven effective for both identifying and quantifying heroin in seized samples, and for detecting the presence of common adulterants and diluents like caffeine, phenacetin, starch, and glucose. researchgate.netnih.gov Studies have shown that PLS models can correctly identify heroin in over 95% of cases and provide good predictive accuracy for quantification, with a low root mean squared error of prediction (RMSEP). mdpi.comnih.gov Furthermore, performant models can be built to detect the presence of at least seven different adulterants, making ATR-FTIR with multivariate calibration a valuable tool for high-throughput screening. nih.govvub.be

Impurity Profiling and Source Attribution in Illicit Samples

The forensic analysis of illicit heroin samples provides critical intelligence beyond simple identification and quantification. Through a detailed examination of the impurities within a sample, a chemical signature can be established. researchgate.net This signature, or impurity profile, offers insights into the manufacturing process, the geographical origin of the source opium, and potential links between different drug seizures. researchgate.netunodc.org These impurities are generally categorized as those introduced during synthesis and those resulting from subsequent degradation.

Theoretical and Computational Chemistry Studies

Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations for Reaction Pathways (e.g., Hydrolysis Mechanisms)

The hydrolysis of heroin is a critical process, as it is the metabolic pathway that activates the compound in the body. The primary enzyme responsible for this transformation in human plasma is butyrylcholinesterase (BChE). Understanding the mechanism of this enzymatic hydrolysis is crucial, and QM/MM calculations have been instrumental in elucidating the detailed reaction pathway. nih.gov

In a notable study, the BChE-catalyzed hydrolysis of heroin to 6-monoacetylmorphine (6-MAM) was investigated using a combination of molecular dynamics simulations and QM/MM free energy calculations. nih.gov This hybrid method allows for the treatment of the reacting parts of the system (the heroin molecule and the active site of the enzyme) with high-accuracy quantum mechanics, while the surrounding protein and solvent are described with more computationally efficient molecular mechanics.

The QM/MM calculations revealed a four-step reaction pathway for the hydrolysis process:

Acylation Stage - Step 1: A nucleophilic attack on the carbonyl carbon of the 3-acetyl group of heroin by the hydroxyl oxygen of the Ser198 residue in the enzyme's active site. nih.gov

Acylation Stage - Step 2: The dissociation of 6-MAM from the acetylated enzyme. nih.gov

Deacylation Stage - Step 1: A nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate by a water molecule. nih.gov

Deacylation Stage - Step 2: The dissociation of acetic acid from the Ser198 residue, regenerating the enzyme. nih.gov

Density Functional Theory (DFT) for Structural Optimization and Spectroscopic Property Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has been widely applied to heroin hydrochloride monohydrate for optimizing its molecular geometry and predicting its spectroscopic properties.

DFT calculations have been instrumental in understanding the conformational landscape of heroin in solution. In conjunction with chiroptical spectroscopy techniques like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), DFT has been used to determine the three-dimensional structure of heroin in solution. osti.gov These combined experimental and computational approaches are highly sensitive to the molecule's stereochemistry and have revealed that heroin can adopt various conformations in solution. osti.gov

Furthermore, DFT has been employed to complement experimental techniques such as Nuclear Quadrupole Resonance (NQR) spectroscopy. uky.edu NQR is a solid-state spectroscopic method that is highly sensitive to the local electronic environment of quadrupolar nuclei, such as nitrogen. Theoretical calculations using DFT can help in the interpretation of NQR spectra and provide a deeper understanding of the electronic structure of this compound in its crystalline form. uky.edu The agreement between DFT-calculated parameters and experimental NQR data lends confidence to the theoretical models and our understanding of the solid-state structure of the compound.

The table below summarizes the application of DFT in the study of this compound:

| Application of DFT | Description | Spectroscopic Technique | Key Findings |

| Conformational Analysis | Determination of the 3D structure of heroin in solution. | Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD) | Heroin adopts a variety of conformations in solution. osti.gov |

| Spectroscopic Property Prediction | Interpretation and validation of experimental spectroscopic data. | Nuclear Quadrupole Resonance (NQR) | Provides insights into the electronic structure in the solid state. uky.edu |

Free Energy Perturbation (FEP) Methods for Reaction Energetics and Barrier Calculations

Free Energy Perturbation (FEP) is a computational method used to calculate the free energy difference between two states. It is particularly useful for studying reaction energetics and calculating the energy barriers of chemical reactions. In the context of this compound, FEP has been utilized in conjunction with QM/MM calculations to refine the understanding of its hydrolysis.

While specific FEP studies on the non-enzymatic hydrolysis of this compound in aqueous solution are not prominently available in the reviewed literature, the methodology is, in principle, applicable. Such studies would be valuable for quantifying the intrinsic reactivity of the molecule in the absence of a catalyst and for understanding its stability under various environmental conditions. The principles of FEP are widely applied to calculate the free energy barriers of various organic reactions in solution, including the hydrolysis of esters, which is the class of reaction that heroin undergoes.

The table below presents the calculated free energy barriers for the BChE-catalyzed hydrolysis of heroin, as determined by computational methods.

| Computational Method | Basis Set | Calculated Overall Free Energy Barrier (kcal/mol) | Experimental Activation Free Energy (kcal/mol) |

| QM/MM-FE | 6-31++G | 15.9 ± 0.2 | ~16.2 |

| QM/MM-FE | 6-311++G | 16.1 ± 0.2 | ~16.2 |

Chemical Reactivity and Derivatization in Analytical Contexts

Derivatization Strategies for Enhanced Analytical Detection and Separation (e.g., for GC-MS analysis)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of illicit drug samples. However, direct analysis of heroin and its metabolites can sometimes be challenging due to their polarity and thermal lability. Derivatization is a chemical modification process employed to convert the analytes into more suitable forms for GC-MS analysis, enhancing volatility, improving thermal stability, and providing more specific mass spectral fragmentation patterns. The primary targets for derivatization on the heroin molecule and its related compounds (like its metabolite 6-monoacetylmorphine or residual morphine) are the hydroxyl groups.

Common derivatization strategies include silylation and acylation.

Silylation: This is one of the most prevalent methods, involving the replacement of the active hydrogen in a hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) are widely used. The silylation of heroin's primary metabolite, morphine, which contains two hydroxyl groups, results in a bis(trimethylsilyl)morphine derivative. rsc.org A significant advantage of using MSTFA is that the reaction is often rapid and can proceed without elevated temperatures, which minimizes the risk of thermally induced degradation of heroin into 6-monoacetylmorphine (6-AM) during sample preparation. oup.com This approach is straightforward and can be adapted for automated sample preparation.

Acylation: This strategy involves introducing an acyl group. Reagents like propionic anhydride (B1165640), trifluoroacetic anhydride (TFAA), and heptafluorobutyric anhydride (HFBA) are used to produce propionyl, trifluoroacetyl (TFA), and heptafluoroacyl (HFA) derivatives, respectively. unodc.org For instance, 6-AM and morphine can be derivatized with propionic anhydride. nih.gov This process does not affect the heroin molecule itself but derivatizes the hydroxyl-containing metabolites, allowing for their simultaneous analysis with baseline separation and distinct mass spectra. nih.gov Fluorinated derivatives (TFA and HFA) are particularly useful as they can enhance detection sensitivity when using electron capture detection (ECD). unodc.org

The choice of derivatizing reagent is critical and is based on the specific requirements of the analysis, such as the need for stability, ease of preparation, and compatibility with other substances in the sample.

Interactive Table: Derivatization Strategies for Heroin Metabolites in GC-MS Analysis

| Derivatization Type | Reagent | Target Analyte(s) | Resulting Derivative(s) | Key Advantages |

| Silylation | N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) | Morphine, 6-Monoacetylmorphine | Trimethylsilyl-morphine (TMS-mor), Trimethylsilyl-O6-monoacetyl-morphine (TMS-O6-MAM) | Easy to prepare, no heating required, minimizes heroin decomposition. oup.comresearchgate.net |

| Acylation (Propionylation) | Propionic Anhydride | Morphine, 6-Monoacetylmorphine | Propionyl-morphine, Propionyl-6-AM | Provides good stability, accuracy, and precision; allows baseline separation. nih.gov |

| Acylation (Fluorination) | Trifluoroacetic Anhydride (TFAA) | 6-Monoacetylmorphine | Trifluoroacetyl-6-AM | Produces stable derivatives with good accuracy and precision. |

| Acylation (Fluorination) | Heptafluorobutyric Anhydride (HFBA) | Morphine, 6-Monoacetylmorphine | Heptafluoroacyl derivatives | Enhances sensitivity for electron capture detection. unodc.org |

Chemical Interactions during Sample Preparation and Analysis (e.g., Trans-esterification during Gas Chromatography)

Heroin hydrochloride monohydrate can undergo several chemical transformations during sample preparation and analysis, which can lead to inaccurate quantification and misinterpretation of results. These interactions are primarily hydrolysis and trans-esterification.

Hydrolysis: Heroin (diacetylmorphine) is an ester and is susceptible to hydrolysis, where it breaks down into 6-monoacetylmorphine (6-MAM) and subsequently into morphine. This process can be accelerated by the presence of moisture or excess acid. unodc.org The stability of heroin is significantly influenced by the solvent used for sample preparation. Studies have shown that heroin degrades in methanol (B129727), forming 6-MAM, with the degradation rate increasing at room temperature compared to refrigerated or frozen conditions. aafs.org In contrast, solvents like acetonitrile (B52724) and chloroform (B151607) show no significant breakdown of heroin. aafs.org The hydrochloride salt form of heroin is generally more stable and less prone to degradation than its free base form. unodc.org An observed O6-MAM content greater than 10% relative to heroin can be an indicator that such post-processing hydrolysis has occurred. unodc.org

Trans-esterification: This is a chemical reaction where the acetyl group from the heroin molecule is transferred to another molecule containing a hydroxyl group. This phenomenon can be particularly problematic during the high-temperature conditions of a GC injection port. unodc.org If residual morphine or codeine is present in the sample, heroin can act as an acetylating agent, leading to the artificial formation of 6-MAM or acetylcodeine, respectively. unodc.org This reaction is influenced by the solvent, with methanolic solutions showing a greater tendency for trans-esterification compared to chloroform solutions. unodc.org The form of heroin also plays a role; heroin base in methanol can lead to a substantial increase in acetylcodeine and 6-MAM formation under on-column GC conditions. unodc.org The use of silylating agents to derivatize the hydroxyl groups on co-occurring compounds like morphine or paracetamol can prevent this trans-esterification. unodc.org

These potential chemical interactions underscore the importance of method validation, appropriate solvent selection, and controlled analytical conditions, including the use of derivatization to protect susceptible functional groups. unodc.orgaafs.org

Interactive Table: Chemical Interactions of Heroin During Analysis

| Interaction Type | Reactants | Conditions | Product(s) | Analytical Implication |

| Hydrolysis | Heroin, Water | Presence of moisture, acid, or certain solvents (e.g., methanol). unodc.orgaafs.org | 6-Monoacetylmorphine (6-MAM), Morphine | Inaccurate quantification; overestimation of 6-MAM and morphine. aafs.org |

| Trans-esterification | Heroin, Morphine | High temperature (e.g., GC injector), presence of methanol. unodc.org | 6-Monoacetylmorphine (6-MAM) | Artificial formation of 6-MAM, leading to incorrect profiling. unodc.org |

| Trans-esterification | Heroin, Codeine | High temperature (e.g., GC injector), presence of methanol. unodc.org | Acetylcodeine | Artificial formation of acetylcodeine, affecting impurity profile. unodc.org |

Q & A

Q. What analytical methods are recommended for identifying Heroin hydrochloride monohydrate in pharmaceutical or forensic samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) is a standard method for quantification and identification, as demonstrated in stability-indicating assays for structurally similar compounds like nilotinib hydrochloride . Additionally, United States Pharmacopeia (USP) guidelines recommend colorimetric assays (e.g., Ellman’s method) and spectroscopic techniques (FT-IR, UV-Vis) for thiol-containing analogs, which can be adapted for heroin derivatives . Purity should be verified via titration (98.5–101.5% range) and loss-on-drying tests .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Follow crystallography protocols for controlled hydration, as the monohydrate form is metastable and prone to conversion under ambient conditions . Detailed experimental sections in publications must include solvent ratios (e.g., water/ethanol mixtures), temperature gradients, and drying conditions (e.g., 105°C for anhydrous forms). Refer to crystallographic data (e.g., unit cell dimensions: a = b = 7.5335 Å, c = 71.976 Å) to validate crystal structure .

Q. What USP specifications govern the purity and identification of this compound?

- Answer : USP standards require ≥98.5% purity (calculated on a dried basis) and identity confirmation via chloride ion tests (e.g., reaction with silver nitrate) and hydrogen bonding patterns observed in NQR/XRD . Heavy metal limits are ≤20 μg/g, and sulfated ash must be ≤0.1% .

Advanced Research Questions

Q. How do NQR spectroscopy and XRD differentiate between this compound and its anhydrous form?

- Answer : NQR identifies 14N doublets (0.965–1.035 MHz) and 35Cl signals (1.965 MHz) unique to the monohydrate’s helical structure. XRD distinguishes the anhydrous form by absence of the 71.976 Å c-axis peak and altered hydrogen-bonding patterns .

Q. What methodologies are employed in forensic analysis to detect this compound in illicit samples?

- Methodological Answer : Forensic reference materials (e.g., Heroin-D9 isotopologues) are used as internal standards in LC-MS/MS. Double-resonance NQR spectroscopy at 4.2 K detects monohydrate-specific 14N/35Cl signals, even in mixtures . Cross-validate with seized-sample XRD to confirm helical P41 symmetry .

Q. How do solubility characteristics of this compound impact its bioavailability?

- Answer : BCS biowaiver guidelines classify compounds as "highly soluble" if the dose/solubility ratio is ≤250 mL. While direct data on heroin is limited, analogs like proguanil hydrochloride (BCS Class III) suggest pH-dependent solubility (1.2–6.8) requiring biorelevant media (e.g., FaSSIF/FeSSIF) for in vitro studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.